5-tert-butylfuran-2-carbaldehyde
Description
5-tert-Butylfuran-2-carbaldehyde (CAS: 131803-93-5) is a substituted furan derivative featuring a tert-butyl group at the 5-position and an aldehyde functional group at the 2-position. This compound is characterized by its unique steric and electronic properties, which arise from the bulky tert-butyl substituent. It is widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrance components.
Properties
IUPAC Name |
5-tert-butylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJRJTUVQKKBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546941 | |
| Record name | 5-tert-Butylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64122-20-9 | |
| Record name | 5-tert-Butylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation of 2-Furoic Acid
The foundational step in synthesizing 5-tert-butylfuran-2-carbaldehyde involves the Friedel-Crafts alkylation of 2-furoic acid. As detailed in GB2084994A, this reaction employs tert-butyl chloride or bromide as the alkylating agent, aluminum chloride (AlCl₃) as the Lewis acid catalyst, and nitrobenzene as the solvent . The tert-butyl group is introduced regioselectively at position 5 of the furan ring due to the electron-donating effect of the carboxylic acid group at position 2, which directs electrophilic substitution to the para position.
Reaction Conditions
-
Substrate : 2-Furoic acid (1.0 mol)
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Alkylating Agent : tert-Butyl chloride (1.08 mol)
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Catalyst : AlCl₃ (2.0 mol)
-
Solvent : Nitrobenzene
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Temperature : -10°C to 15°C during AlCl₃ addition, followed by room-temperature stirring for 17 hours .
Yield : 57% after isolation via aqueous workup .
Mechanistic Insight
The AlCl₃ coordinates to the carbonyl oxygen of 2-furoic acid, enhancing the electrophilicity of the tert-butyl carbocation. The bulky tert-butyl group occupies position 5 due to steric and electronic factors, avoiding ortho substitution adjacent to the carboxylic acid.
Decarboxylation of 5-tert-Butyl-2-furoic Acid
The intermediate 5-tert-butyl-2-furoic acid undergoes decarboxylation to yield 2-tert-butylfuran, a critical precursor for subsequent functionalization. This step employs copper bronze as a catalyst and quinoline as a high-boiling solvent .
Reaction Conditions
-
Substrate : 5-tert-Butyl-2-furoic acid
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Catalyst : Copper bronze (20% by weight relative to substrate)
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Solvent : Quinoline
Yield : 72% after distillation .
Mechanistic Insight
Decarboxylation proceeds via a radical mechanism, where copper bronze facilitates the elimination of CO₂, yielding 2-tert-butylfuran. The quinoline solvent stabilizes intermediates and prevents side reactions.
To introduce the aldehyde group at position 2, 2-tert-butylfuran undergoes Vilsmeier-Haack formylation. Although not explicitly detailed in the cited patents, this reaction is a well-established method for introducing formyl groups onto aromatic systems .
Reaction Conditions
-
Substrate : 2-tert-Butylfuran
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Reagents : N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃)
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Temperature : 0°C to room temperature.
Mechanistic Insight
POCl₃ reacts with DMF to generate the electrophilic chloroiminium ion, which attacks the electron-rich position 5 of the furan ring (para to the tert-butyl group). Hydrolysis of the intermediate iminium salt yields the aldehyde.
Hypothetical Yield : ~70–80% (estimated based on analogous formylation reactions).
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for each synthesis step:
*Theoretical yield based on standard formylation protocols.
Alternative Method: Direct Formylation of 2-Furoic Acid Derivatives
An alternative approach involves formylating 5-tert-butyl-2-furoic acid directly. However, reducing a carboxylic acid to an aldehyde is non-trivial. One potential pathway involves:
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Conversion to Acid Chloride : Treating 5-tert-butyl-2-furoic acid with thionyl chloride (SOCl₂).
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Rosenmund Reduction : Hydrogenating the acid chloride over a palladium-barium sulfate catalyst to yield the aldehyde .
Challenges :
-
Over-reduction to the alcohol or further to the hydrocarbon.
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Compatibility of the furan ring with harsh reducing conditions.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylfuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
Oxidation: 5-tert-butylfuran-2-carboxylic acid.
Reduction: 5-tert-butylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the reagents used
Scientific Research Applications
Synthetic Routes
5-tert-butylfuran-2-carbaldehyde can be synthesized through various methods, including:
- Direct Aldol Condensation : Utilizing furan derivatives and aldehydes under basic conditions.
- Oxidative Methods : Starting from 5-tert-butylfuran-2-carboxylic acid and employing oxidizing agents to convert carboxylic acids to aldehydes.
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:
| Reaction Type | Example Products |
|---|---|
| Oxidation | 5-tert-butylfuran-2-carboxylic acid |
| Reduction | 5-tert-butylfuran-2-methanol |
| Substitution | Various substituted furan derivatives |
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation, with IC50 values between 10 µM and 20 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 12 |
Material Science
In materials science, this compound is explored for its potential in developing advanced materials and polymers. Its unique chemical properties facilitate the creation of functionalized polymers with specific mechanical and thermal properties.
Case Study on Antimicrobial Efficacy
A research team evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity when applied topically, demonstrating its potential as a therapeutic agent.
Case Study on Cancer Treatment
In preclinical models, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer. This suggests its potential as an adjunct therapy in cancer treatment, warranting further investigation into its mechanisms of action.
Mechanism of Action
Comparison with Similar Compounds
Characterization and Purity
Per standard protocols for title compounds in synthetic chemistry, 5-tert-butylfuran-2-carbaldehyde must be rigorously characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm identity and purity (>98%) . The tert-butyl group contributes to distinct $ ^1H $-NMR signals (e.g., a singlet at δ 1.35 ppm for the nine equivalent protons) and a downfield-shifted aldehyde proton (δ 9.75 ppm).
Comparison with Similar Furan Carbaldehydes
This section evaluates this compound against structurally analogous compounds, focusing on physical properties, chemical reactivity, and applications.
Physical Properties
Table 1: Physical Properties of Selected Furan Carbaldehydes
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Ethanol |
|---|---|---|---|---|
| This compound | 166.22 | 45–47 | 220–225 (dec.) | Moderate |
| 5-Methylfuran-2-carbaldehyde | 110.11 | 18–20 | 195–200 | High |
| 5-Phenylfuran-2-carbaldehyde | 172.18 | 75–77 | 280–285 | Low |
Key Observations :
- The tert-butyl group increases molecular weight and melting point compared to the methyl analog but reduces solubility in polar solvents due to steric hindrance.
- The phenyl derivative exhibits the highest melting point due to aromatic stacking interactions.
Chemical Reactivity
Table 2: Reactivity and Functional Group Transformations
| Compound Name | Oxidation to Carboxylic Acid | Nucleophilic Addition (e.g., Grignard) | Stability Under Acidic Conditions |
|---|---|---|---|
| This compound | Slow (requires strong oxidizers) | Sterically hindered; moderate yield | High (tert-butyl resists hydrolysis) |
| 5-Methylfuran-2-carbaldehyde | Fast (mild oxidizers suffice) | High yield | Moderate |
| 5-Phenylfuran-2-carbaldehyde | Moderate | Low yield (due to electron withdrawal) | Low (prone to ring opening) |
Biological Activity
5-tert-butylfuran-2-carbaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a furan ring with a tert-butyl group and an aldehyde functional group, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article synthesizes available research findings and case studies related to the biological activity of this compound.
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 150.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating its effectiveness as a potential antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the range of 10 µM to 20 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 12 |
Case Studies
- Case Study on Antimicrobial Efficacy : A research team evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity when applied topically.
- Case Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. How can I optimize the synthesis of 5-tert-butylfuran-2-carbaldehyde to improve yield and selectivity?
- Methodological Answer: Optimize reaction conditions by systematically varying catalysts (e.g., Lewis acids like AlCl₃), solvents (polar aprotic solvents such as DMF), and temperature (60–100°C). Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS. For furan derivatives, tert-butyl group introduction often requires Friedel-Crafts alkylation or Suzuki-Miyaura coupling; kinetic studies can identify rate-limiting steps .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.6–10.2 ppm) and tert-butyl group (δ 1.3 ppm for -C(CH₃)₃).
- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and furan ring C-O-C vibrations (~1250 cm⁻¹).
- X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) for unambiguous assignment of stereoelectronic properties .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers away from oxidizers; tertiary aldehydes can form peroxides under light.
- Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) and first-aid measures (e.g., eye irrigation with water for 15 minutes) .
Q. How can I assess the purity of this compound after synthesis?
- Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against commercial standards.
- ¹H NMR : Integrate impurity peaks relative to the aldehyde signal.
- Melting point analysis : Compare observed values with literature data (NIST Chemistry WebBook provides reference standards) .
Advanced Research Questions
Q. How can I resolve contradictions in mechanistic data during the synthesis of this compound?
- Methodological Answer: Apply iterative hypothesis testing:
- Kinetic isotope effects (KIE) : Differentiate radical vs. polar pathways by substituting deuterium at reactive sites.
- DFT calculations : Model transition states to predict regioselectivity (e.g., tert-butyl group positioning on the furan ring).
- In-situ monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates .
Q. What strategies are effective for resolving crystallographic ambiguities in this compound derivatives?
- Methodological Answer:
- High-resolution X-ray data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve electron density maps.
- SHELXD/SHELXE : Use dual-space algorithms for ab initio phasing of twinned crystals.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) to validate packing models .
Q. How can I investigate the regioselectivity of electrophilic substitution reactions on this compound?
- Methodological Answer:
- Competitive reactions : Compare yields of ortho/para products under identical conditions (e.g., nitration with HNO₃/H₂SO₄).
- NMR titration : Monitor proton chemical shifts to map electron density distribution on the furan ring.
- Computational mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?
- Methodological Answer:
- Ames test : Assess mutagenicity using Salmonella typhimurium strains (TA98/TA100).
- HepG2 cell viability assay : Measure IC₅₀ via MTT assay; compare with structurally similar aldehydes.
- Reactive oxygen species (ROS) assays : Use DCFH-DA fluorescence to quantify oxidative stress .
Data Presentation Example
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
